Ethyl trisiloxane

Descripción general

Descripción

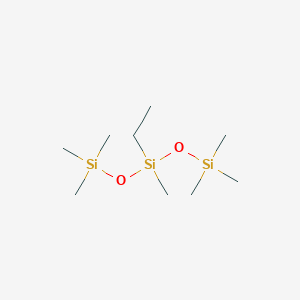

Ethyl trisiloxane, also known as 3-ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, is an organosilicon compound with the molecular formula C9H26O2Si3. It is a type of siloxane, which is a class of compounds containing silicon-oxygen bonds. This compound is known for its unique properties, including low surface tension, high spreading ability, and excellent wetting characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl trisiloxane can be synthesized through the hydrosilylation reaction, where an olefin (such as ethylene) reacts with a hydrosilane (such as trimethylsilane) in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. The reactants are fed into a reactor where they undergo hydrosilylation. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl trisiloxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silicon dioxide and other oxidation products.

Reduction: It can be reduced to form silanes.

Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Silicon dioxide and water.

Reduction: Silanes and hydrogen gas.

Substitution: Various substituted siloxanes depending on the reagents used.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Ethyl trisiloxane is widely utilized in cosmetic products due to its beneficial properties:

- Skin Conditioning : It forms a protective layer on the skin, enhancing texture and appearance by smoothing fine lines and providing a silky feel. This property makes it a common ingredient in moisturizers, serums, and primers .

- Viscosity Control : The compound helps regulate the thickness of formulations, ensuring that products like lotions and creams have an optimal consistency for application .

Table 1: Key Benefits of this compound in Cosmetics

| Application | Benefit |

|---|---|

| Skin Conditioning | Enhances skin texture; smooths fine lines |

| Viscosity Control | Adjusts product consistency for better application |

Agricultural Applications

In agriculture, this compound is primarily used as a surfactant in pesticide formulations. Its ability to lower surface tension enhances the spreading and wetting properties of pesticide solutions on plant surfaces.

Case Study: Efficacy of this compound in Pesticide Formulations

Research indicates that when trisiloxane surfactants are integrated into pesticide applications, they significantly improve coverage on hydrophobic plant surfaces. This results in:

- Increased Efficacy : Studies demonstrate that the inclusion of this compound can reduce the required quantity of active ingredients while maintaining or enhancing pesticide effectiveness .

- Environmental Benefits : By improving the efficiency of pesticide application, this compound contributes to reduced runoff and environmental contamination .

Table 2: Impact of this compound on Pesticide Efficacy

| Parameter | Without Surfactant | With this compound |

|---|---|---|

| Coverage | Low | High |

| Active Ingredient Usage | High | Reduced |

| Environmental Impact | Higher runoff | Lower runoff |

Safety and Toxicological Assessments

This compound has undergone various toxicological assessments to evaluate its safety for human use:

- Acute Toxicity : Studies indicate low toxicity with oral LD50 values exceeding 2000 mg/kg in rats .

- Irritation Potential : It is non-irritating to skin and only slightly irritating to eyes .

- Genotoxicity : The compound has shown no mutagenic effects in multiple assays, indicating a favorable safety profile for cosmetic and agricultural applications .

Mecanismo De Acción

Ethyl trisiloxane is compared with other similar compounds such as:

Cyclopentasiloxane: Known for its volatility and use in cosmetics.

Octyl trisiloxane: Similar in structure but with a longer alkyl chain, providing different spreading properties.

Dimethicone: A commonly used silicone with different viscosity and application properties.

Uniqueness: this compound stands out due to its low surface tension, high spreading ability, and excellent wetting characteristics, making it highly effective in applications requiring rapid spreading and coverage .

Comparación Con Compuestos Similares

- Cyclopentasiloxane

- Octyl trisiloxane

- Dimethicone

Actividad Biológica

Ethyl trisiloxane is a siloxane compound that has garnered attention for its potential applications in various fields, including cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its toxicological profile, genotoxicity, and potential environmental impacts based on available research findings.

Toxicological Profile

The toxicological assessment of this compound has been comprehensively documented. According to the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the compound exhibits low toxicity across several exposure routes:

- Acute Oral Toxicity : The oral LD50 in rats is greater than 2000 mg/kg body weight, indicating low acute toxicity.

- Acute Inhalation Toxicity : The LC50 is greater than 10 mg/L over 4 hours, further supporting its low toxicity profile.

- Skin and Eye Irritation : this compound was found to be non-irritating to the skin and slightly irritating to the eyes in rabbit studies.

- Sensitization : No evidence of skin sensitization was observed in guinea pig tests.

Summary of Toxicological Findings

| Endpoint | Result | Assessment Conclusion |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Low toxicity |

| Acute Inhalation Toxicity | LC50 > 10 mg/L/4 hours | Low toxicity |

| Skin Irritation | Non-irritating | No irritation |

| Eye Irritation | Slightly irritating | Minor irritation |

| Skin Sensitization | No evidence | Non-sensitizing |

Genotoxicity Studies

Genotoxicity assessments indicate that this compound is generally non-genotoxic. Various tests have been conducted to evaluate its potential mutagenic effects:

- Bacterial Reverse Mutation Test : Results showed no mutagenic effects.

- In Vitro Chromosomal Aberration Tests : One test with V79 Chinese hamster cells indicated significant chromosomal aberrations; however, tests with human lymphocytes showed no clastogenic effects.

- In Vivo Studies : The compound did not demonstrate genotoxicity in mammalian erythrocyte micronucleus tests.

These findings suggest that while this compound may exhibit some cytotoxic effects under certain conditions, it does not pose a significant genotoxic risk in vivo.

Environmental Impact

The environmental assessment of this compound is critical due to its widespread use in consumer products. The Danish Environmental Protection Agency reported that certain siloxanes, including this compound, can accumulate in the environment and potentially disrupt ecosystems. Risk characterization ratios (RCR) were calculated for various products containing siloxanes, indicating that some formulations may exceed tolerable exposure levels.

Risk Characterization Ratios

| Product Type | RCR Value | Risk Assessment |

|---|---|---|

| Foundation | 1.1 | Potential risk |

| Sunscreen | 5.3 | Significant risk |

| Hair Conditioner | >1 | Potential risk |

Case Studies and Applications

This compound is commonly used as an ingredient in cosmetic formulations due to its properties as a silicone-based compound. It enhances product texture and provides a smooth application. A survey of UV filters used in sunscreen products highlighted the inclusion of this compound as a stabilizing agent for UV filters, improving their efficacy and stability under sunlight exposure.

Propiedades

IUPAC Name |

ethyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H26O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPWCQDWRYCGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H26O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170518 | |

| Record name | Ethyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-60-8 | |

| Record name | 3-Ethyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17861-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisiloxane, 3-ethyl-1,1,1,3,5,5,5-heptamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptamethyl ethyl trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1WJO5481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.